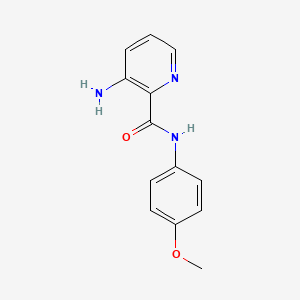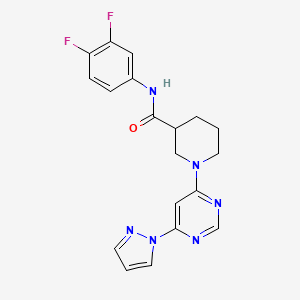
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18F2N6O and its molecular weight is 384.391. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Applications
A novel series of pyrazolopyrimidine derivatives has been synthesized, demonstrating potential anticancer activity. For instance, Rahmouni et al. (2016) developed a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, highlighting the compound's potential in cancer treatment research (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel derivatives from visnaginone and khellinone has been reported to possess anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) described the synthesis of a series of compounds, including the pyrazolopyrimidine analogues, that exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparable to standard drugs (Abu‐Hashem et al., 2020).
Antiviral and Cytotoxic Agents
El-Subbagh et al. (2000) synthesized a range of compounds, including pyrazolo[4,3-c]pyridines, pyrido[4,3-d]pyrimidines, and demonstrated their antiviral and antitumor activities. These compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as exhibiting broad-spectrum antitumor activity (El-Subbagh et al., 2000).
Anti-angiogenic Properties
Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model. Several compounds demonstrated significant anti-angiogenic activity, suggesting their potential as anticancer agents by inhibiting blood vessel formation (Kambappa et al., 2017).
DNA Cleavage Activities
The same study by Kambappa et al. also investigated the DNA cleavage abilities of these compounds, with several demonstrating efficient DNA binding and cleavage activities. This suggests potential applications in cancer therapy, where DNA-targeting strategies are utilized (Kambappa et al., 2017).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-15-5-4-14(9-16(15)21)25-19(28)13-3-1-7-26(11-13)17-10-18(23-12-22-17)27-8-2-6-24-27/h2,4-6,8-10,12-13H,1,3,7,11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCIAHGLSRIMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2705288.png)
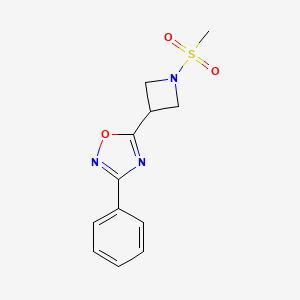

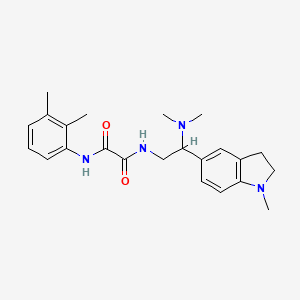
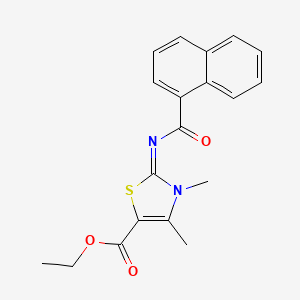
![1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2705294.png)
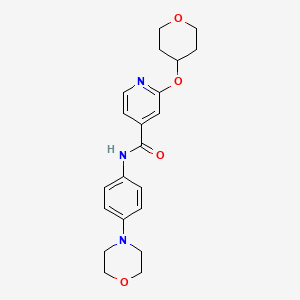
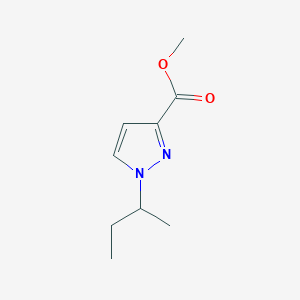
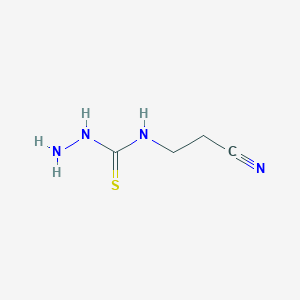

![2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2705299.png)
![6,7-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2705300.png)
![(E)-N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705301.png)
